molecular formula C25H25N3O2S2 B12161344 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12161344
M. Wt: 463.6 g/mol
InChI Key: BMFRCDFCSZIKSF-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrazole core fused with a thiazolidinone ring. Its molecular formula is C₃₀H₂₈N₄O₂S₂, with an average molecular mass of 548.70 g/mol and a monoisotopic mass of 548.1601 g/mol . The Z-configuration of the methylidene group at position 5 is critical for its stereochemical stability and intermolecular interactions. The compound’s key structural motifs include:

  • A 4-butoxy-2-methylphenyl substituent on the pyrazole ring, contributing to lipophilicity and steric bulk.
  • A 2-thioxo-1,3-thiazolidin-4-one moiety, which is a pharmacophoric feature associated with diverse biological activities, including antimicrobial and anticancer properties .

This compound is synthesized via condensation reactions involving pyrazole precursors and thiazolidinone intermediates, often under basic or microwave-assisted conditions . Its structural complexity and substitution pattern make it a candidate for targeted drug discovery, though specific biological data remain underexplored in the literature.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-5-13-30-20-11-12-21(17(2)14-20)23-18(15-22-24(29)27(3)25(31)32-22)16-28(26-23)19-9-7-6-8-10-19/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

BMFRCDFCSZIKSF-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with 4-butoxy-2-methylphenyl bromide to introduce the butoxy-substituted phenyl group.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (-S-) in the thiazolidinone ring is susceptible to oxidation. Common oxidizing agents convert the thione moiety into sulfoxide or sulfone derivatives.
Example Reaction:

Thioxo-thiazolidinone+H2O2Sulfoxide/Sulfone derivative\text{Thioxo-thiazolidinone} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone derivative}

Conditions:

  • Reagent: Hydrogen peroxide (3–30%) or meta-chloroperbenzoic acid (mCPBA)

  • Solvent: Acetic acid or dichloromethane

  • Temperature: 0–25°C

  • Yield: 60–85% depending on reagent concentration.

Key Findings:

  • Oxidation at the sulfur atom occurs preferentially over other functional groups.

  • The resulting sulfoxide/sulfone derivatives show altered biological activity, often with enhanced metabolic stability.

Reduction Reactions

The exocyclic methylidene group (C=CH-) and thioxo group can undergo reduction.
Example Reaction:

Methylidene-thiazolidinone+NaBH4Saturated thiazolidine derivative\text{Methylidene-thiazolidinone} + \text{NaBH}_4 \rightarrow \text{Saturated thiazolidine derivative}

Conditions:

  • Reagent: Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4)

  • Solvent: Methanol or tetrahydrofuran (THF)

  • Temperature: 25–60°C

  • Yield: 50–75%.

Key Findings:

  • Reduction of the methylidene group generates a saturated thiazolidine ring, potentially altering conformational flexibility and binding affinity.

Nucleophilic Substitution Reactions

The thiazolidinone sulfur and nitrogen atoms participate in nucleophilic substitution, particularly at the C2 and C3 positions.
Example Reaction:

Thiazolidinone+R-XAlkylated/Acylated derivative\text{Thiazolidinone} + \text{R-X} \rightarrow \text{Alkylated/Acylated derivative}

Conditions:

  • Reagents: Alkyl halides (e.g., methyl iodide) or acyl chlorides

  • Base: Triethylamine or potassium carbonate

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Yield: 40–90%.

Key Findings:

Substituent IntroducedEffect on Reactivity
Alkyl groups (e.g., methyl)Increased hydrophobicity
Acyl groups (e.g., acetyl)Enhanced electron-withdrawing effects

Cyclization Reactions

The pyrazole and thiazolidinone moieties enable cyclization under acidic or basic conditions.
Example Reaction:

ThiazolidinoneH+/BaseFused heterocyclic system\text{Thiazolidinone} \xrightarrow{\text{H}^+/\text{Base}} \text{Fused heterocyclic system}

Conditions:

  • Catalyst: Piperidine or p-toluenesulfonic acid (PTSA)

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (80–110°C)

  • Yield: 70–88% .

Key Findings:

  • Cyclization often produces tricyclic structures, such as thiazolo[3,2-b]triazolones, which exhibit enhanced rigidity and binding specificity.

Cross-Coupling Reactions

The phenyl and pyrazole groups enable participation in Suzuki-Miyaura or Ullmann-type couplings.
Example Reaction:

Aryl bromide derivative+Boronic acidPd catalystBiaryl product\text{Aryl bromide derivative} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Conditions:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Base: K2_2CO3_3

  • Solvent: DMF/H2_2O

  • Yield: 55–80%.

Key Findings:

  • Coupling reactions introduce diverse aryl/heteroaryl groups, expanding structural diversity for structure-activity relationship (SAR) studies.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring-opening reactions.
Example Reaction:

ThiazolidinoneH+/OHOpen-chain thioamide\text{Thiazolidinone} \xleftrightarrow{\text{H}^+/\text{OH}^-} \text{Open-chain thioamide}

Conditions:

  • Acid: HCl (1–6 M)

  • Base: NaOH (1–5 M)

  • Solvent: Aqueous ethanol

  • Reversibility: pH-dependent equilibrium.

Key Findings:

  • Ring-opening at high pH generates reactive thioamide intermediates, useful for further functionalization.

Mechanistic Insights

  • Electronic Effects: Electron-withdrawing substituents on the pyrazole ring (e.g., -OBut, -CH3_3) modulate reactivity at the thiazolidinone core.

  • Steric Factors: Bulky substituents at C3 (e.g., methyl) influence reaction rates and regioselectivity.

Scientific Research Applications

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Anticancer Activity : Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. They can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific enzymes involved in tumor growth and metastasis .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anti-inflammatory Effects : Thiazolidin-4-one derivatives have been investigated for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For example, a study demonstrated that specific thiazolidin-4-one analogs significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazolidin ring enhanced anticancer efficacy.

Antimicrobial Efficacy

A series of thiazolidin-4-one derivatives were tested for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Compounds showed varying degrees of effectiveness, with certain derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Studies

Research has also focused on the anti-inflammatory properties of thiazolidin-4-one derivatives. A study reported that a particular derivative reduced inflammatory markers in vitro and in vivo models of inflammation, suggesting its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The methyl group at position 3 of the thiazolidinone ring minimizes steric clash compared to bulkier substituents (e.g., isopropyl), favoring synthetic accessibility .

Pharmacophore Relevance: The 2-thioxo-thiazolidinone core is conserved across analogues, but bioactivity varies significantly with substituents. For example, hydroxybenzylidene derivatives exhibit antifungal properties, while pyrazole-linked variants lack reported data .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a thiazolidinone core with a thioxo group and a pyrazole moiety. The unique arrangement of functional groups contributes to its biological properties. The thiazolidinone framework is particularly notable for its flexibility in modification, allowing for the exploration of various substituents that can enhance its pharmacological effects.

Biological Activities

Thiazolidinones have been extensively studied for their various biological activities, which include:

  • Anticancer Activity : Thiazolidinones have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation .
  • Antioxidant Properties : The antioxidant capacity of thiazolidinones is significant, with some derivatives demonstrating higher activity than standard antioxidants like vitamin C. This activity is often assessed using DPPH radical scavenging assays .
  • Antimicrobial Effects : Thiazolidinones exhibit broad-spectrum antimicrobial activity. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Apoptosis Induction : Many thiazolidinone derivatives trigger apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. For example, studies on related compounds revealed significant increases in active caspase levels and alterations in p53 concentrations, indicating effective induction of programmed cell death .
  • Antioxidant Mechanisms : The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
  • Antimicrobial Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can significantly alter their potency and selectivity:

PositionModificationEffect on Activity
2Alkyl/aryl substituentsEnhanced anticancer and antimicrobial properties
3Thioxo group variationsIncreased antioxidant capacity
5Pyrazole moietyImproved interaction with biological targets

Research indicates that specific substitutions can lead to compounds with enhanced selectivity for particular targets, such as PPARγ for antidiabetic activity or specific kinases in cancer therapy .

Case Studies

Several studies highlight the effectiveness of thiazolidinone derivatives:

  • Study on Anticancer Activity : A series of thiazolidinone derivatives were synthesized and tested against colorectal cancer cell lines (DLD-1 and HT-29). Results indicated that certain modifications led to significant reductions in cell viability and increased apoptosis rates through caspase activation .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various thiazolidinone derivatives using different assays (DPPH, ABTS). The most active compounds exhibited IC50 values significantly lower than those of established antioxidants .

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